molecular formula C15H19N5O2S2 B2976106 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide CAS No. 886939-29-3

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide

Cat. No. B2976106
CAS RN: 886939-29-3
M. Wt: 365.47
InChI Key: SJJRPEGRTGWLJP-UHFFFAOYSA-N
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Description

The compound “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide” is a chemical compound with the molecular formula C15H19N5O2S2 and a molecular weight of 365.47. It is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the tert-butylcarbamoylamino group, thiadiazol group, and phenylacetamide group contribute to its unique chemical properties .

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

Research has revealed the potential of "2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide" related compounds as glutaminase inhibitors. Glutaminase plays a critical role in cancer cell metabolism, and its inhibition has been targeted for cancer therapy. Studies have identified potent and selective allosteric inhibitors of kidney-type glutaminase (GLS) that demonstrate significant therapeutic potential. For instance, the development of BPTES analogs, related to the core structure of interest, has shown improved drug-like properties, including solubility and potency against cancer cell lines (Shukla et al., 2012).

Antimicrobial Applications

Compounds structurally related to "this compound" have been explored for their antimicrobial properties. The synthesis of novel thiazolidinones, thiazolines, and thiophene derivatives has yielded compounds with promising antimicrobial activities. This opens up avenues for the development of new antimicrobial agents that could address the challenge of antibiotic resistance (Gouda et al., 2010).

Precursor for Sulfonamides

The chemical structure of interest serves as a precursor in the synthesis of 1,3,4-thiadiazole sulfonamides, which are known for their diverse pharmacological activities. The bond lengths and angles within these compounds suggest strong interactions that are crucial for their biological efficacy (Pedregosa et al., 1996).

Anticancer and Neuroprotective Activities

The evaluation of 1,3,4-thiadiazole derivatives has demonstrated significant anticancer and neuroprotective activities. These compounds inhibit tumor cell proliferation and offer protection in neuronal cultures against neurotoxic agents. This highlights the therapeutic potential of thiadiazole derivatives in treating cancer and neurological disorders (Rzeski et al., 2007).

Designing Selective Antitubercular Agents

Further research into the derivatives of "this compound" has led to the development of compounds with selective antitubercular activity. These compounds show outstanding in vitro activity against various strains of Mycobacterium tuberculosis, indicating their potential as new antituberculosis agents (Karabanovich et al., 2016).

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-15(2,3)18-12(22)17-13-19-20-14(24-13)23-9-11(21)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRPEGRTGWLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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